molecular formula C20H16BrN3S B2843813 (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 683257-45-6

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2843813
CAS No.: 683257-45-6
M. Wt: 410.33
InChI Key: DZFHZZBOHZYXNA-WJDWOHSUSA-N
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Description

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the reaction of a thioamide with an α-haloketone.

    Acrylonitrile formation: This step involves the formation of the acrylonitrile moiety through a condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and amino groups.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

    Oxidation: Formation of carboxylic acids or nitro compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: Used in the development of probes for biological imaging and diagnostics.

Medicine

    Pharmaceuticals: Potential use in the development of drugs due to its bioactive properties.

Industry

    Materials Science: Utilized in the creation of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-((4-chloro-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-((4-fluoro-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Uniqueness

The presence of the bromo group in (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs.

Properties

IUPAC Name

(Z)-3-(4-bromo-2-methylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3S/c1-13-3-5-15(6-4-13)19-12-25-20(24-19)16(10-22)11-23-18-8-7-17(21)9-14(18)2/h3-9,11-12,23H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFHZZBOHZYXNA-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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